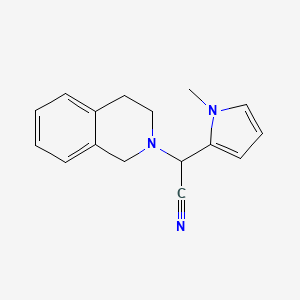![molecular formula C12H12N4O B1450935 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1146290-29-0](/img/structure/B1450935.png)
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Overview
Description
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, also known as 2-PQ, is a member of the quinazolinone family of compounds. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-PQ has a wide range of applications in the fields of medicinal chemistry, material science and biochemistry. It is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a ligand for metal complexes, and as an inhibitor of certain enzymes.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
In the realm of medicinal chemistry, this compound has been explored for its anticancer properties. Novel derivatives of the triazoloquinazoline scaffold have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . These studies are crucial as they contribute to the development of more effective and selective anticancer drugs.
Organic Synthesis: Microwave-Mediated Catalyst-Free Reactions
The compound has been utilized in organic synthesis, particularly in microwave-mediated, catalyst-free reactions. This method is eco-friendly and efficient, producing heterocyclic compounds that are significant in medicinal chemistry . The process demonstrates broad substrate scope and good functional group tolerance, which is beneficial for large-scale synthesis.
Pharmacology: Biological Activity Profiling
Triazoloquinazoline derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects . These activities make the compound a valuable tool for pharmacological research, where it can be used to study the mechanisms of action and potential therapeutic applications.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s derivatives have been identified as inhibitors of various enzymes. For instance, they have shown potential as fatty acid-binding protein (FABP) inhibitors, which could have implications for treating metabolic disorders such as dyslipidemia and diabetes .
Virology: Antiviral Research
The antiviral activity of triazoloquinazoline derivatives has been tested against viruses like Herpes simplex. The compound’s derivatives were evaluated for their potential to inhibit viral replication in cell cultures, which is a critical step in antiviral drug development .
Material Science: Functional Materials
Beyond biological applications, triazoloquinazoline compounds have also found use in material sciences. Their unique chemical structure allows them to be incorporated into functional materials with potential applications in various industries .
Mechanism of Action
Target of Action
It is known that similar compounds, such as derivatives of [1,2,4]triazolo[1,5-c]quinazoline, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate .
Mode of Action
It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes .
Biochemical Pathways
It is known that similar compounds, such as [1,2,4]triazolo[1,5-c]quinazoline derivatives, have demonstrated antitumor properties . This suggests that these compounds may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one may have a broad range of effects at the molecular and cellular levels.
properties
IUPAC Name |
2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWWFFZNOCKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177391 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146290-29-0 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)


![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)


acetate](/img/structure/B1450862.png)
![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)


![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)

